Tyrothricin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Study of antibiotic resistance mechanisms: Researchers use tyrothricin to study how bacteria develop resistance to antibiotics. By exposing bacteria to tyrothricin and observing how they adapt, scientists can gain insights into the mechanisms of resistance and develop strategies to combat it. )

- Investigation of membrane permeability: Tyrothricin disrupts the cell membranes of bacteria. Scientists can utilize this property to study the permeability of bacterial membranes and how different substances interact with them. This knowledge can be valuable in developing new antibiotics and other drugs. Source: Journal of Antimicrobial Chemotherapy:

- Cell biology research: Due to its membrane-disrupting effects, tyrothricin can be used as a tool in cell biology research to study cellular processes and structures. For instance, researchers can employ tyrothricin to investigate the role of membranes in specific cellular functions. Source: Science magazine:

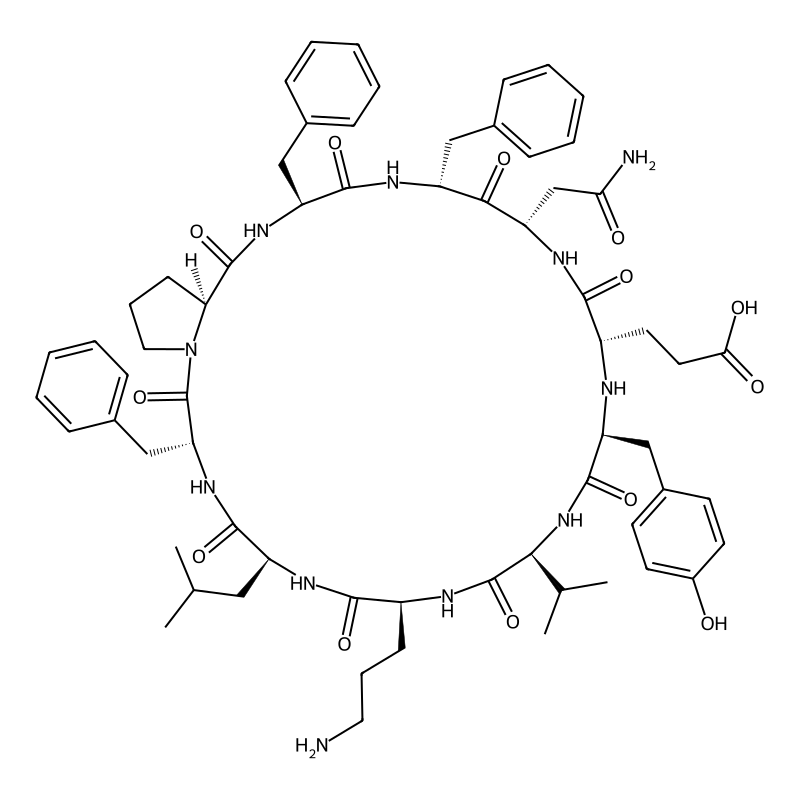

Tyrothricin is a complex antibiotic peptide mixture derived from the aerobic Gram-positive bacterium Brevibacillus parabrevis, historically classified as Bacillus brevis. It consists of approximately 60% tyrocidines, which are cationic cyclic decapeptides, and 40% neutral linear gramicidins. The predominant components of tyrocidines include TrcA/A1, TrcB/B1, and TrcC/C1, while valine-gramicidin A is often the major gramicidin present. This antibiotic is primarily effective against Gram-positive bacteria and exhibits broad-spectrum antibacterial and antifungal activity, with minimal reports of microbial resistance over its extensive therapeutic use spanning more than six decades .

Tyrothricin functions through various biochemical mechanisms. The tyrocidines disrupt bacterial cell membranes by forming dimers that orient at the membrane-water interface, leading to leakage of cellular contents. This membrane permeabilization is facilitated by their β-sheet structure, which includes both L and D amino acids. Gramicidins can form helices that transport monovalent cations across membranes, contributing to bacterial growth inhibition through potassium ion loss .

Tyrothricin exhibits bacteriocidal effects against Gram-positive bacteria by inhibiting protein biosynthesis. Its action is notably ineffective against Gram-negative bacteria due to differences in membrane structure. The compound also acts as a reversible non-competitive inhibitor of acetylcholinesterase and β-galactosidase, although the relevance of these interactions to its antibacterial properties remains unclear .

The synthesis of tyrothricin occurs naturally through fermentation processes involving Brevibacillus parabrevis. The bacteria produce the antibiotic as part of their metabolic processes. While synthetic methods for producing tyrothricin have not been extensively documented, research into similar peptide antibiotics suggests that solid-phase peptide synthesis could be a potential avenue for laboratory production .

Tyrothricin belongs to a class of polypeptide antibiotics that share structural and functional similarities with other compounds. Here are some comparable compounds:

| Compound Name | Description |

|---|---|

| Colistin | A cationic polypeptide antibiotic effective against Gram-negative bacteria. |

| Polymyxin B | Another cationic polypeptide antibiotic primarily used against Gram-negative infections. |

| Bacitracin | A polypeptide antibiotic effective against Gram-positive bacteria; inhibits cell wall synthesis. |

| Gramicidin A | A linear peptide antibiotic effective against Gram-positive organisms; forms pores in bacterial membranes. |

| Tyrocidine | A component of tyrothricin itself; exhibits similar antibacterial properties. |

Uniqueness of Tyrothricin: Tyrothricin's unique composition of both tyrocidines and gramicidins allows it to exert a dual mechanism of action—disrupting cell membranes while also inhibiting protein biosynthesis, making it particularly effective for localized infections without significant resistance development .

The biosynthesis of tyrothricin involves a sophisticated enzymatic machinery consisting of three large multimodular non-ribosomal peptide synthetases: TycA, TycB, and TycC [1] [2] [3]. These enzymes collectively orchestrate the assembly of the cyclic decapeptide through a thiotemplated mechanism that operates independently of ribosomal protein synthesis pathways [4] [5].

The tyrothricin biosynthetic pathway exemplifies the assembly-line architecture characteristic of NRPS systems, where each module is responsible for incorporating a single amino acid into the growing peptide chain [1] [6]. The colinearity principle governs this process, ensuring that the order of modules corresponds directly to the sequence of amino acids in the final product [2] [7].

Modular Organization of TycA, TycB, and TycC Enzymes

The structural organization of the tyrothricin synthetases demonstrates remarkable functional specialization across the three enzyme components. TycA, the initiation enzyme, consists of a single module with an adenylation-thiolation-epimerization (A-T-E) domain architecture [3] [8]. This enzyme specifically activates L-phenylalanine and catalyzes its epimerization to D-phenylalanine, establishing the N-terminal residue of the peptide chain [9] [10].

TycB represents the intermediate synthetase with a molecular weight of 404,562 Da and contains three distinct modules [2] [3]. The modular composition includes standard condensation-adenylation-thiolation (C-A-T) domains in modules 1 and 2, while module 3 incorporates an additional epimerization domain responsible for converting L-phenylalanine to D-phenylalanine at position 4 of the peptide sequence [11] [9]. This enzyme processes L-proline, L-phenylalanine, and D-phenylalanine substrates in sequential order [2] [7].

TycC constitutes the largest component of the synthetase complex, with a molecular weight of 723,577 Da and six functional modules [2] [3]. Each module maintains the canonical C-A-T domain organization, with the terminal module containing a thioesterase (TE) domain at its C-terminus [12] [13]. This enzyme incorporates L-asparagine, L-glutamine, L-tyrosine, L-valine, L-ornithine, and L-leucine into positions 5-10 of the peptide chain, respectively [2] [7].

The interdomain communication between these enzymes requires precise molecular recognition mechanisms. Communication-mediating (COM) domains located at the termini of each synthetase facilitate selective protein-protein interactions between partner enzymes while preventing undesired cross-reactivity [4] [6]. These short sequence motifs, typically 15-20 amino acids in length, ensure coordinated channeling of reaction intermediates along the biosynthetic assembly line [6] [14].

Adenylation and Epimerization Domain Functions

The adenylation domains serve as the primary gatekeepers of the tyrothricin biosynthetic pathway, controlling substrate selection and activation through a two-step mechanism [15] [16]. In the first step, the A domain catalyzes the ATP-dependent adenylation of its cognate amino acid substrate, forming an acyl-adenylate intermediate and releasing inorganic pyrophosphate [15] [17]. The second step involves thioesterification of the activated amino acid onto the phosphopantetheine prosthetic group of the adjacent thiolation domain [15] [16].

Substrate specificity in adenylation domains is determined by eight conserved binding-pocket residues that create distinct recognition templates for different amino acid substrates [18] [19]. The TycA adenylation domain demonstrates substrate promiscuity across six orders of magnitude in catalytic efficiency, with hydrophobicity serving as the primary determinant of substrate recognition [20] [21]. Shape complementarity and steric exclusion provide additional selectivity filters, enabling discrimination against oversized substrates while accommodating structurally related amino acids [20] [21].

The kinetic parameters of adenylation domains reflect their evolutionary optimization for specific substrates. The Km values for individual domains within the tyrothricin synthetases range from micromolar to millimolar concentrations, with native substrates typically exhibiting the highest binding affinity [2] [20]. These values remain consistent whether domains are studied in isolation or within their native multi-domain context [2] [22].

Epimerization domains catalyze the stereochemical inversion of amino acid substrates through a cofactor-independent mechanism [9] [10]. The crystal structure of the TycA epimerization domain reveals an intimate structural relationship to condensation domains, with key differences in the active-site canyon architecture [9] [10]. The domain utilizes an enlarged bridge region to restrict access from the acceptor side while extending a latch-like floor loop to accommodate the preceding peptide carrier protein [9] [10].

The catalytic mechanism involves abstraction of the α-hydrogen from the amino acid substrate, generating a resonance-stabilized enolate intermediate [9] [23]. Histidine 743 serves as the primary catalytic residue, stabilizing the enolate intermediate in its protonated state, while Glutamate 882 functions as a candidate acid-base catalyst positioned opposite the active site [9] [10]. This configuration enables bidirectional epimerization with the potential for multiple rounds of stereochemical inversion [9] [10].

The timing of epimerization varies depending on the domain's position within the synthetase complex. In the initiation module TycA, epimerization occurs preferentially on the aminoacyl-thioester intermediate, while in internal modules such as TycB3, epimerization occurs primarily on the peptidyl-thioester intermediate by a factor of approximately 3000:1 [11]. This temporal control ensures proper stereochemical configuration at each position in the final peptide product [11].

Genetic Regulation of the Tyrothricin Operon

The tyrothricin biosynthetic genes are organized as a polycistronic operon spanning approximately 39.5 kilobases of genomic DNA in Bacillus brevis [2] [3]. The operon structure encompasses tycA, tycB, and tycC as the primary structural genes, along with two tandem ABC transporter genes (tycD and tycE) and a putative thioesterase gene located downstream of tycC [2] [3]. This genetic organization facilitates coordinated transcriptional control of all genes required for tyrothricin biosynthesis and resistance [24] [25].

Transcriptional regulation of the tyrothricin operon occurs through temporal control mechanisms linked to the bacterial growth phase. Tyrothricin production is induced at the onset of stationary phase, suggesting regulation by growth-phase-dependent factors [7] [26]. This timing corresponds to nutrient limitation conditions that trigger secondary metabolite production as part of the bacterial stress response [27] [26].

The regulatory mechanisms governing tyrothricin biosynthesis involve multiple layers of control. Transcriptional initiation occurs from a single promoter located upstream of tycA, with Nuclease S1 protection studies confirming the operon structure and co-transcription of all genes [24]. The 94-base-pair intergenic region between tycA and tycB contains regulatory elements that influence transcriptional efficiency [24].

Environmental factors significantly impact tyrothricin production through substrate availability-dependent regulation. Aromatic amino acid supplementation of the growth medium directly influences the relative production of different tyrothricin variants [28] [29]. Phenylalanine and tryptophan concentrations in the medium determine the substrate preference of the adenylation domains, leading to compositional shifts in the final peptide mixture [28] [30].

The regulatory role of tyrothricin peptides themselves in bacterial physiology has been investigated through studies of their effects on gene expression. Tyrocidine exhibits inhibitory effects on RNA synthesis through DNA complex formation, while gramicidin partially reverses this inhibition through an unknown molecular mechanism [31] [32]. These findings suggest potential autoregulatory functions in sporulation control and metabolic regulation [31] [32].

Substrate Specificity and Analog Production Mechanisms

The substrate specificity of tyrothricin synthetases enables the natural production of four major variants (tyrocidines A, B, C, and D) through differential amino acid incorporation at variable positions [27] [28]. The primary sequence variations occur at positions 3, 4, and 7, where phenylalanine, tryptophan, and tyrosine can be incorporated depending on their relative availability in the cellular environment [27] [28].

Position-specific substrate preferences have been characterized through kinetic analysis and production studies. The adenylation domain responsible for position 7 demonstrates preferential incorporation of tryptophan over phenylalanine, with a Trp:Phe ratio of 0.05 required for 50% tryptophan occupancy [33]. Similarly, the Trp:Tyr ratio must reach 0.85 for equivalent tryptophan incorporation at this position [33].

Analog production mechanisms can be achieved through two primary strategies: medium supplementation and genetic engineering. Medium supplementation approaches involve modulating the concentrations of aromatic amino acids in the growth medium, enabling tailored production of specific peptide subsets [28] [29]. High-performance liquid chromatography coupled with mass spectrometry allows precise quantification of the resulting peptide mixtures and optimization of production conditions [28] [30].

Genetic engineering strategies focus on modifying adenylation domain specificity through site-directed mutagenesis. The W227S mutation in the TycA adenylation domain completely switches substrate specificity from phenylalanine to clickable analogues, enabling biosynthetic functionalization of the peptide product [34] [35]. The corresponding W2742S mutation in TycB module 4 achieves similar substrate reprogramming for elongation modules [34] [35].

Substrate analog incorporation has been demonstrated with diverse chemical functionalities, including alkyne handles, halogen substituents, and benzoyl groups [34] [35]. Efficient incorporation of these non-natural amino acids requires minimal perturbation of the enzyme active site while maintaining catalytic efficiency [34] [35]. The resulting peptide analogs retain biological activity and enable bioorthogonal labeling through copper-catalyzed alkyne-azide cycloaddition [34] [35].

High-throughput screening platforms utilizing yeast display technology have been developed to rapidly identify adenylation domain variants with altered substrate specificity [36] [37]. These systems can screen up to 10^8 variants simultaneously, enabling large-scale substrate reprogramming in a single experiment [36] [37]. Fluorescence-activated cell sorting allows separation of active variants from their inactive counterparts, facilitating directed evolution of enzyme specificity [36] [37].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

MeSH Pharmacological Classification

ATC Code

D06 - Antibiotics and chemotherapeutics for dermatological use

D06A - Antibiotics for topical use

D06AX - Other antibiotics for topical use

D06AX08 - Tyrothricin

R - Respiratory system

R02 - Throat preparations

R02A - Throat preparations

R02AB - Antibiotics

R02AB02 - Tyrothricin

S - Sensory organs

S01 - Ophthalmologicals

S01A - Antiinfectives

S01AA - Antibiotics

S01AA05 - Tyrothricin

Other CAS

Dates

2: Vosloo JA, Stander MA, Leussa AN, Spathelf BM, Rautenbach M. Manipulation of the tyrothricin production profile of Bacillus aneurinolyticus. Microbiology. 2013 Oct;159(Pt 10):2200-11. doi: 10.1099/mic.0.068734-0. Epub 2013 Aug 20. PubMed PMID: 23963303.

3: Richter C, Trojahn C, Hillmann K, Dobos G, Stroux A, Kottner J, Blume-Peytavi U. Reduction of Inflammatory and Noninflammatory Lesions with Topical Tyrothricin 0.1% in the Treatment of Mild to Severe Acne Papulopustulosa: A Randomized Controlled Clinical Trial. Skin Pharmacol Physiol. 2016;29(1):1-8. doi: 10.1159/000439439. Epub 2015 Oct 13. PubMed PMID: 26458265.

4: Wigger-Alberti W, Stauss-Grabo M, Grigo K, Atiye S, Williams R, Korting HC. Efficacy of a tyrothricin-containing wound gel in an abrasive wound model for superficial wounds. Skin Pharmacol Physiol. 2013;26(1):52-6. doi: 10.1159/000343907. Epub 2012 Nov 24. PubMed PMID: 23183356.

5: Kim JY, Jun JH, Kim SJ, Hwang KM, Choi SR, Han SD, Son MW, Park ES. Wound healing efficacy of a chitosan-based film-forming gel containing tyrothricin in various rat wound models. Arch Pharm Res. 2015 Feb;38(2):229-38. doi: 10.1007/s12272-014-0368-7. Epub 2014 Apr 10. PubMed PMID: 24715576.

6: Lang C, Staiger C. Tyrothricin--An underrated agent for the treatment of bacterial skin infections and superficial wounds? Pharmazie. 2016 Jun;71(6):299-305. Review. PubMed PMID: 27455547.

7: Han SD, Sung HJ, Lee GH, Jun JH, Son M, Kang MJ. Chitosan-Based Film of Tyrothricin for Enhanced Antimicrobial Activity against Common Skin Pathogens Including Staphylococcus aureus. J Microbiol Biotechnol. 2016 May 28;26(5):953-8. doi: 10.4014/jmb.1512.12037. PubMed PMID: 26907760.

8: Matula C, Nahler G, Kreuzig F. Salivary levels of gramicidin after use of a tyrothricin-containing gargle/mouth-wash and tyrothricin lozenges. Int J Clin Pharmacol Res. 1988;8(4):259-61. PubMed PMID: 2460410.

9: Kreuzig F, Nahler G. Salivary levels of gramicidin after use of a tyrothricin lozenge and a tyrothricin gargle/mouth-wash. Int J Clin Pharmacol Res. 1983;3(2):65-70. PubMed PMID: 6207119.

10: Bayerl C, Völp A. [Tyrothricin powder in the treatment of cutaneous lesions]. Pharmazie. 2004 Nov;59(11):864-8. German. PubMed PMID: 15587588.

11: Ruckdeschel G, Beaufort F, Nahler G, Belzer O. In vitro antibacterial activity of gramicidin and tyrothricin. Arzneimittelforschung. 1983;33(12):1620-2. PubMed PMID: 6199032.

12: Kretschmar M, Nichterlein T, Nebe CT, Hof H, Burger KJ. Fungicidal effect of tyrothricin on Candida albicans. Mycoses. 1996 Jan-Feb;39(1-2):45-50. PubMed PMID: 8786757.

13: LIND HE, SWANTON EM. The effect of prolonged use of a tyrothricin tooth paste on the tyrothricin resistance of oral microorganisms and their cross resistance to other antibiotics. Antibiot Chemother (Northfield). 1954 Nov;4(11):1161-6. PubMed PMID: 24543276.

14: FONG J, KRUEGER AP. The lytic action of tyrothricin and its derivatives on Staphylococcus aureus. J Gen Physiol. 1950 Mar;33(4):311-3. PubMed PMID: 15406368; PubMed Central PMCID: PMC2147198.

15: Grossgebauer K, Hartmann D. [Antiviral activity of tyrothricin against Sendai virus in suspension tests (author's transl)]. Zentralbl Bakteriol Orig B. 1978 May;166(4-5):434-42. German. PubMed PMID: 207052.

16: Walsh CT. Insights into the chemical logic and enzymatic machinery of NRPS assembly lines. Nat Prod Rep. 2016 Feb;33(2):127-35. doi: 10.1039/c5np00035a. Review. PubMed PMID: 26175103.

17: CURRY JC. GRADIENT PLATE BIOASSAY FOR TYROTHRICIN AND ITS APPLICATION TO DENTIFRICES. Appl Microbiol. 1963 Nov;11:539-41. PubMed PMID: 14075054; PubMed Central PMCID: PMC1058046.

18: DARLING D, BAUMEISTER CF. Tyrothricin in the treatment of the common cold. Arch Otolaryngol. 1947 Sep;46(3):395-7. PubMed PMID: 20265716.

19: Kanof NB. Bacitracin and tyrothricin. Med Clin North Am. 1970 Sep;54(5):1291-3. Review. PubMed PMID: 4919152.

20: Honigsbaum M. Antibiotic antagonist: the curious career of René Dubos. Lancet. 2016 Jan 9;387(10014):118-9. doi: 10.1016/S0140-6736(15)00840-5. Epub 2015 Nov 18. PubMed PMID: 26841989.